molecular formula C7H6Br2O2S B077335 3-(2,5-Dibromothiophen-3-yl)propanoic acid CAS No. 13191-40-7

3-(2,5-Dibromothiophen-3-yl)propanoic acid

Cat. No.: B077335
CAS No.: 13191-40-7
M. Wt: 314 g/mol
InChI Key: NQBVJBLOBCBRDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-Dibromothiophen-3-yl)propanoic acid is a useful research compound. Its molecular formula is C7H6Br2O2S and its molecular weight is 314 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antiproliferative Properties in Cancer Treatment : Novel organotin(IV) carboxylate compounds with propanoic acid derivatives, including a derivative similar to 3-(2,5-Dibromothiophen-3-yl)propanoic acid, have been evaluated for their antiproliferative properties against a panel of human cancer cell lines. These compounds have shown significant activity, suggesting potential use in cancer treatment (Pantelić et al., 2021).

  • Antioxidant Properties : Research into the synthesis and antioxidant properties of new triazoles with similar structures to this compound has been conducted. These compounds have shown promise as antioxidants, which are important for combating oxidative stress in biological systems (Dovbnya et al., 2022).

  • Improved Synthesis for Pharmaceutical Applications : An improved synthesis method for a compound structurally similar to this compound has been developed. This method offers advantages such as milder reaction conditions and higher yield, making it suitable for pharmaceutical applications (Yong, 2010).

  • Fluorescence Derivatisation in Bioassays : A study on the fluorescence derivatisation of amino acids using compounds structurally related to this compound has been conducted. The resulting derivatives are strongly fluorescent, making them useful in biological assays (Frade et al., 2007).

  • Antimicrobial Drug Development : Derivatives of propanoic acids have been studied for their potential in creating new antimicrobial drugs, with the molecular structure of these compounds being similar to fluoroquinolone antibiotics (Zubkov et al., 2016).

  • Anticonvulsant and Antinociceptive Activity : New molecules derived from propanoic acids have been synthesized for potential use as anticonvulsants and for pain relief. These compounds show promising results in preclinical seizure models and pain assays (Kamiński et al., 2016).

  • Solar Cell Applications : In the field of solar energy, novel organic sensitizers related to this compound have been engineered and synthesized. These sensitizers have shown high efficiency in converting incident photons to current, indicating potential use in solar cells (Kim et al., 2006).

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

3-(2,5-dibromothiophen-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O2S/c8-5-3-4(7(9)12-5)1-2-6(10)11/h3H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBVJBLOBCBRDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1CCC(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356008
Record name 3-(2,5-Dibromothiophen-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13191-40-7
Record name 3-(2,5-Dibromothiophen-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2,5-Dibromothiophen-3-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(2,5-Dibromothiophen-3-yl)propanoic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-(2,5-Dibromothiophen-3-yl)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(2,5-Dibromothiophen-3-yl)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-(2,5-Dibromothiophen-3-yl)propanoic acid
Reactant of Route 6
3-(2,5-Dibromothiophen-3-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.